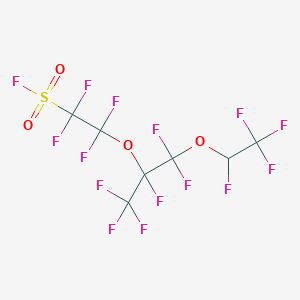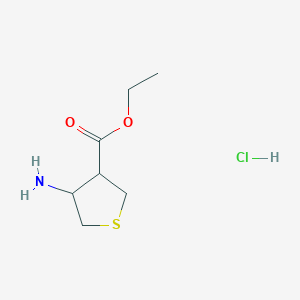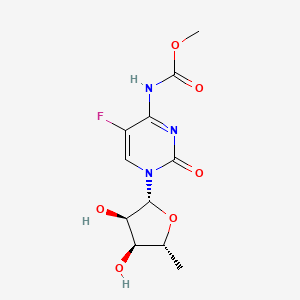
Trimethylsilyl 3,3,3-trifluoropropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le trimethylsilyl 3,3,3-trifluoropropanoate est un composé chimique de formule moléculaire C6H11F3O2Si et de masse molaire de 200,23 g/mol . Il est connu pour ses propriétés uniques, notamment un point d'ébullition d'environ 108,4 °C et une densité de 1,093 g/cm³ . Ce composé est souvent utilisé dans diverses réactions chimiques et applications industrielles en raison de sa stabilité et de sa réactivité.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le trimethylsilyl 3,3,3-trifluoropropanoate peut être synthétisé par l'estérification de l'acide 3,3,3-trifluoropropanoïque avec le chlorure de triméthylsilyle en présence d'une base telle que la pyridine . La réaction se déroule généralement dans des conditions douces, la température étant maintenue autour de la température ambiante à des températures légèrement élevées.
Méthodes de production industrielle
En milieu industriel, la production de trimethylsilyl 3,3,3-trifluoropropanoate implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit un rendement et une pureté élevés du produit .
Analyse Des Réactions Chimiques
Types de réactions
Le trimethylsilyl 3,3,3-trifluoropropanoate subit diverses réactions chimiques, notamment :
Hydrolyse : Le composé peut être hydrolysé pour produire de l'acide 3,3,3-trifluoropropanoïque et du triméthylsilanol.
Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où le groupe triméthylsilyle est remplacé par d'autres nucléophiles.
Oxydation et réduction : Bien que moins courantes, le composé peut subir une oxydation et une réduction dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse : L'eau ou les acides/bases aqueux sont couramment utilisés.
Substitution : Des nucléophiles tels que les halogénures, les amines ou les alcools peuvent être utilisés.
Oxydation/Réduction : Des agents oxydants ou réducteurs spécifiques comme le permanganate de potassium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Principaux produits formés
Hydrolyse : Acide 3,3,3-trifluoropropanoïque et triméthylsilanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Oxydation/Réduction : Produits oxydés ou réduits correspondants.
Applications de la recherche scientifique
Le trimethylsilyl 3,3,3-trifluoropropanoate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique, en particulier dans la préparation de composés fluorés.
Biologie : Utilisé dans la modification de biomolécules pour étudier leurs propriétés et leurs interactions.
Médecine : Étudié pour une utilisation potentielle dans le développement de médicaments et les systèmes d'administration.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du trimethylsilyl 3,3,3-trifluoropropanoate implique sa capacité à agir comme un agent silylant, introduisant le groupe triméthylsilyle dans divers substrats. Cette modification peut modifier les propriétés physiques et chimiques des substrats, améliorant leur stabilité, leur réactivité ou leur solubilité . Les cibles moléculaires et les voies impliquées dépendent de l'application spécifique et de la nature du substrat modifié.
Applications De Recherche Scientifique
Trimethylsilyl 3,3,3-trifluoropropionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their properties and interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 3,3,3-trifluoropropionate involves its ability to act as a silylating agent, introducing the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the substrates, enhancing their stability, reactivity, or solubility . The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparaison Avec Des Composés Similaires
Composés similaires
- Trimethylsilyl 2,3,4,5-tétrafluorobenzoate
- Trimethylsilyl 2-(2-bromotétrafluoroéthoxy)tétrafluoropropanoate
- Trimethylsilyl perfluoroheptanoate
- Trimethylsilyl pentafluoropropanoate
Unicité
Le trimethylsilyl 3,3,3-trifluoropropanoate est unique en raison de sa partie trifluoropropanoate spécifique, qui confère une réactivité et une stabilité distinctes par rapport aux autres esters silyliques. Sa capacité à introduire à la fois des groupes silyle et fluorés dans les substrats le rend particulièrement précieux dans la synthèse de molécules organiques complexes .
Propriétés
Formule moléculaire |
C6H11F3O2Si |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
trimethylsilyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3 |
Clé InChI |
GBEDRAKRKDOWDE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)

![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)

![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)






